molecular formula C8H6FNO5 B2854127 2-(3-Fluoro-4-nitrophenoxy)acetic acid CAS No. 168897-65-2

2-(3-Fluoro-4-nitrophenoxy)acetic acid

Cat. No. B2854127
CAS RN: 168897-65-2
M. Wt: 215.136
InChI Key: ITHOGDVBQQBPIZ-UHFFFAOYSA-N
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Description

“2-(3-Fluoro-4-nitrophenoxy)acetic acid” is a chemical compound with the CAS Number: 168897-65-2 . Its molecular weight is 215.14 and its IUPAC name is (3-fluoro-4-nitrophenoxy)acetic acid . It is typically stored at room temperature .


Synthesis Analysis

The synthesis of 2-(3-Fluoro-4-nitrophenoxy)acetic acid involves a routine Williamson ether reaction starting from 3-fluoro-4-nitrophenol and chloroacetic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6FNO5/c9-6-3-5(15-4-8(11)12)1-2-7(6)10(13)14/h1-3H,4H2,(H,11,12) . The molecular formula is C8H6FNO5 .

Scientific Research Applications

Antitubercular Agents

A novel series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide compounds were designed, synthesized and assessed for their antitubercular activities . These derivatives exerted potent or moderate activity against M. tuberculosis H37Rv, with MIC values ranging from 4 to 64 μg/mL .

Treatment of Rifampin-Resistant Tuberculosis

The most potent derivative 3m showed an identical MIC value of 4 μg/mL for both M. tuberculosis H37Rv and rifampin-resistant M. tuberculosis 261 . This suggests that these compounds could be effective in treating rifampin-resistant strains of tuberculosis.

Safety Profile in Vero Cell Line

These compounds demonstrated no inhibitory effects against six different tumor cell lines by a MTT assay and had a good safety profile in a vero cell line . This indicates that these compounds could be safe for use in humans.

Affordable Antitubercular Agents

Due to their potent activity against M. tuberculosis and good safety profile, these compounds provide a good lead for subsequent optimization in search of novel affordable antitubercular agents .

Synthesis from Easily Available Raw Materials

The synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material provides a novel synthesis route . An important medical intermediate can be rapidly and conveniently prepared from cheap and easily available raw materials .

Potential Use in Drug Targeting and Drug Delivery Systems

Given its biological activity and safety profile, 2-(3-fluoro-4-nitrophenoxy)acetic acid and its derivatives could potentially be used in drug targeting and drug delivery systems .

Mechanism of Action

Target of Action

It has been evaluated for its antitubercular activities , suggesting that it may target enzymes or proteins essential for the survival of Mycobacterium tuberculosis.

Mode of Action

It’s synthesized from 3-fluoro-4-nitrophenol and chloroacetic acid , and its interaction with its targets likely involves the formation of covalent bonds, leading to inhibition of the target’s function.

Biochemical Pathways

Given its antitubercular activity, it may interfere with the metabolic pathways of Mycobacterium tuberculosis, leading to the bacterium’s death .

Result of Action

2-(3-Fluoro-4-nitrophenoxy)acetic acid and its derivatives have shown potent to moderate activity against M. tuberculosis H37Rv, with MIC (Minimum Inhibitory Concentration) values ranging from 4 to 64 μg/mL . The most potent derivative demonstrated no inhibitory effects against six different tumor cell lines , indicating a degree of selectivity in its action.

Safety and Hazards

The compound is considered hazardous and has been assigned the GHS07 pictogram . It has the hazard statements H302, H315, H319, H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The most potent derivative of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide showed an identical MIC value of 4 μg/mL for both M. tuberculosis H37Rv and rifampin-resistant M. tuberculosis 261 . It demonstrated no inhibitory effects against six different tumor cell lines and had a good safety profile in a vero cell line . This provides a good lead for subsequent optimization in search of novel affordable antitubercular agents .

properties

IUPAC Name

2-(3-fluoro-4-nitrophenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO5/c9-6-3-5(15-4-8(11)12)1-2-7(6)10(13)14/h1-3H,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITHOGDVBQQBPIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(=O)O)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluoro-4-nitrophenoxy)acetic acid

CAS RN

168897-65-2
Record name 2-(3-fluoro-4-nitrophenoxy)acetic acid
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